molecular formula C11H14N4O B15325204 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B15325204
M. Wt: 218.26 g/mol
InChI Key: MGXXGODUXLFGDF-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde is a heterocyclic compound featuring both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,5-dimethylimidazole with 1,3-dimethylpyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethylimidazole
  • 1,3-Dimethylpyrazole
  • 4-(4,5-Dimethyl-1h-imidazol-1-yl)benzaldehyde

Uniqueness

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde is unique due to the combination of imidazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(4,5-dimethylimidazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3

InChI Key

MGXXGODUXLFGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=C(C(=NN2C)C)C=O)C

Origin of Product

United States

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